molecular formula C10H15N3O2S2 B1653407 Tert-butyl N-[(4-carbamothioyl-1,3-thiazol-2-YL)methyl]carbamate CAS No. 182120-83-8

Tert-butyl N-[(4-carbamothioyl-1,3-thiazol-2-YL)methyl]carbamate

Cat. No.: B1653407
CAS No.: 182120-83-8
M. Wt: 273.4
InChI Key: AQQCPIJDNPUTHG-UHFFFAOYSA-N
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Description

Structural Significance of Thiazole Derivatives in Medicinal Chemistry

The thiazole nucleus represents one of the most extensively studied heterocyclic motifs in contemporary medicinal chemistry, serving as a fundamental building block in numerous therapeutically active compounds. Thiazole, systematically known as 1,3-thiazole, is characterized as a five-membered aromatic ring containing both sulfur and nitrogen atoms positioned at the 1 and 3 positions respectively. The electronic structure of thiazole exhibits significant pi-electron delocalization, conferring aromatic character that exceeds that of the corresponding oxazoles. This aromaticity is evidenced by proton nuclear magnetic resonance chemical shifts of ring protons appearing between 7.27 and 8.77 parts per million, indicating substantial diamagnetic ring current effects.

The pharmacological significance of thiazole derivatives extends across multiple therapeutic areas, with more than eighteen United States Food and Drug Administration-approved medications containing thiazole scaffolds. These include critical therapeutic agents such as dasatinib, dabrafenib, ixabepilone, patellamide A, and epothilone, which demonstrate the versatility of thiazole-containing compounds in anticancer applications. Additionally, thiazole-based medications encompass diverse therapeutic categories including nizatidine for histamine-2 receptor antagonism, ritonavir for antiretroviral therapy, and sulfathiazole for antimicrobial treatment.

The structural diversity achievable through thiazole modification has enabled medicinal chemists to optimize pharmacological properties systematically. Recent structure-activity relationship studies have identified specific positions within the thiazole ring that are particularly amenable to electrophilic substitution, with carbon-5 serving as the primary site for such modifications. The carbon-2 position demonstrates susceptibility to deprotonation, providing additional opportunities for chemical derivatization. These findings have facilitated the development of thiazole derivatives with enhanced bioavailability, improved selectivity, and reduced toxicity profiles compared to their parent compounds.

Thiazole derivatives demonstrate remarkable versatility in targeting multiple biological pathways simultaneously. The presence of nitrogen and sulfur atoms within the heterocyclic framework enables these compounds to function as chelating ligands, facilitating coordination with metal ions at active sites of various metallobiomolecules. This coordination capability has proven particularly valuable in the development of metal complexes with enhanced biological activity, including antibacterial, antifungal, and antioxidant properties. Furthermore, thiazole-containing compounds have been successfully developed as inhibitors of enzyme-linked receptors found on cell membranes, including polymerase inhibitors and cell cycle modulators such as microtubular inhibitors.

Role of Carbamate and Carbamothioyl Functional Groups in Bioactive Molecules

Carbamate functionality represents a crucial structural element in modern pharmaceutical design, serving multiple roles ranging from peptide bond surrogates to prodrug moieties. Structurally, carbamates can be characterized as amide-ester hybrid molecules that exhibit exceptional chemical and proteolytic stability characteristics. The carbamate group's unique electronic structure, involving delocalization of nonbonded electrons from nitrogen into the carboxyl moiety, imparts conformational restrictions that can significantly influence molecular interactions with biological targets.

The therapeutic utility of carbamate-containing compounds is exemplified by their widespread incorporation into approved pharmaceutical agents. Carbamates demonstrate superior metabolic stability compared to conventional amide bonds, with resistance to aminopeptidase-mediated degradation serving as a key advantage in drug design. The rotational barrier around the carbamate carbon-nitrogen bond, measured at approximately 15-20 kilocalories per mole, is substantially lower than that of amides due to steric and electronic perturbations introduced by the additional oxygen atom. This reduced barrier contributes to the enhanced flexibility and improved membrane permeability characteristics observed in carbamate-containing molecules.

The carbamothioyl functional group, featuring a thiocarbonyl rather than carbonyl center, introduces additional electronic and steric modifications that can profoundly impact biological activity. Research investigating 1-substituted carbamoyl and thiocarbamoyl derivatives has demonstrated significant cytotoxic and antimicrobial activities, with specific compounds showing potent activity against human colon carcinoma and breast cancer cell lines. The structure-activity relationship analysis of these compounds revealed that thiocarbamoyl derivatives often exhibit enhanced potency compared to their carbamoyl counterparts, suggesting that sulfur substitution provides beneficial modifications to the pharmacophore.

The metabolic fate of carbamate-containing compounds depends significantly on their structural characteristics. A comprehensive analysis of carbamate hydrolysis patterns has revealed that metabolic lability decreases according to the following general trend: aryl-OCO-NHalkyl compounds show the highest lability, followed by alkyl-OCO-NHalkyl and alkyl-OCO-N(alkyl)₂ derivatives, with cyclic carbamates demonstrating the greatest stability. This understanding has enabled medicinal chemists to design carbamate prodrugs with precisely controlled release kinetics, optimizing both therapeutic efficacy and duration of action.

Functional Group Type Metabolic Stability Membrane Permeability Therapeutic Applications
Aryl Carbamates Low Moderate Prodrug applications
Alkyl Carbamates Moderate to High High Active pharmaceutical ingredients
Cyclic Carbamates Very High Variable Long-acting therapeutics
Carbamothioyl Groups Moderate High Cytotoxic agents, antimicrobials

Historical Context of Heterocyclic Compound Development

The development of heterocyclic chemistry traces its origins to the early nineteenth century, coinciding with the broader emergence of organic chemistry as a distinct scientific discipline. The historical progression of heterocyclic compound discovery reveals a systematic expansion from simple ring systems to increasingly complex architectures incorporating multiple heteroatoms and functional groups. The year 1818 marked a significant milestone when Brugnatelli successfully synthesized alloxan from uric acid, representing one of the earliest documented preparations of a heterocyclic compound. Subsequently, in 1832, Dobereiner produced furfural, a furan derivative, through the treatment of starch with sulfuric acid, further expanding the repertoire of known heterocyclic structures.

The specific history of thiazole chemistry began on November 18, 1887, when Arthur Rudolf Hantzsch, in collaboration with J. H. Weber, published their seminal work entitled "Ueber Verbindungen des Thiazoles (Pyridins der Thiophenreihe)". Their groundbreaking definition described thiazoles as nitrogen and sulfur-containing substances with the formula (CH)ₙNS that relate to pyridine in the same manner that thiophene relates to benzene. Hantzsch and Weber successfully demonstrated the existence of both thiazole and isothiazole structures, although neither compound was initially isolated in its free state. Their work established the nomenclature conventions for thiazole derivatives and proposed systematic naming approaches for related benzothiazole compounds.

The early development of thiazole chemistry was marked by significant scientific controversy, particularly the protracted dispute between Hantzsch and Tcherniac regarding the structural assignment of thiocyanoacetone derivatives. This controversy, which persisted for thirty-six years, ultimately contributed to a deeper understanding of thiazole isomerization processes and established important precedents for structural elucidation in heterocyclic chemistry. Tcherniac's eventual demonstration of thiocyanoacetone isomerization to methyloxythiazole using sodium bicarbonate as a basic reagent represented a crucial advancement in synthetic methodology.

The twentieth century witnessed exponential growth in heterocyclic compound diversity, with current estimates indicating that more than half of all known chemical compounds contain heterocyclic structures. The pharmaceutical industry has particularly benefited from this expansion, with fifty-nine percent of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles. This statistic underscores the fundamental importance of heterocyclic chemistry in contemporary drug discovery and development processes.

Historical Period Key Developments Representative Compounds Scientific Impact
1800-1850 Early heterocycle discovery Alloxan, Furfural Foundation establishment
1850-1900 Systematic synthesis methods Thiazole, Isothiazole Structural understanding
1900-1950 Mechanistic investigations Benzothiazoles Reaction pathway elucidation
1950-2000 Pharmaceutical applications Drug candidates Therapeutic breakthroughs
2000-Present Advanced synthetic strategies Complex derivatives Precision medicine

The contemporary understanding of heterocyclic compound significance extends beyond their historical importance to encompass their central role in modern pharmaceutical research. Thiazole derivatives, in particular, continue to attract intensive investigation due to their demonstrated efficacy across multiple therapeutic areas and their potential for further structural modification. The integration of thiazole scaffolds with various functional groups, including carbamate and carbamothioyl moieties, represents a natural evolution of the historical foundations established by pioneering researchers such as Hantzsch and Weber. This ongoing development trajectory suggests that compounds like this compound will continue to play important roles in advancing medicinal chemistry research and therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[(4-carbamothioyl-1,3-thiazol-2-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S2/c1-10(2,3)15-9(14)12-4-7-13-6(5-17-7)8(11)16/h5H,4H2,1-3H3,(H2,11,16)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQCPIJDNPUTHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=CS1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701150045
Record name 1,1-Dimethylethyl N-[[4-(aminothioxomethyl)-2-thiazolyl]methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701150045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182120-83-8
Record name 1,1-Dimethylethyl N-[[4-(aminothioxomethyl)-2-thiazolyl]methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182120-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[[4-(aminothioxomethyl)-2-thiazolyl]methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701150045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Carbamate Formation via Nucleophilic Substitution

The most widely reported method involves sequential functionalization of a preformed thiazole intermediate. A representative protocol from Ambeed (2020) demonstrates the use of 2-amino-4-carbamothioylthiazole as the starting material. The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions:

Reaction Scheme
$$
\text{2-Amino-4-carbamothioylthiazole} + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{Tert-butyl N-[(4-carbamothioyl-1,3-thiazol-2-yl)methyl]carbamate}
$$

Key Parameters

Parameter Value/Reagent Role Source
Base NaHCO₃ Neutralizes HBr byproduct
Catalyst DMAP (0.1 eq) Accelerates Boc activation
Solvent tert-Butanol Polar aprotic medium
Temperature 50°C (2 h) Optimizes reaction rate
Yield 49% After chromatographic purification

This method’s efficiency hinges on the base’s ability to scavenge HBr generated during the reaction. The use of DMAP as a nucleophilic catalyst enhances Boc₂O’s electrophilicity, facilitating carbamate formation. However, competing N,S-acylation side reactions can occur if stoichiometry isn’t tightly controlled.

Thiazole Ring Construction via Hantzsch Synthesis

An alternative approach builds the thiazole ring de novo. Chinese patent CN102020589B details a strategy using N-Boc-D-serine derivatives as precursors. The synthetic sequence involves:

  • Mixed Anhydride Formation : N-Boc-D-serine reacts with isobutyl chlorocarbonate in ethyl acetate, using N-methylmorpholine (NMM) as the base.
  • Condensation with Benzylamine : The anhydride intermediates undergo nucleophilic attack by benzylamine to form β-amino amides.
  • Cyclization to Thiazole : Treatment with Lawesson’s reagent introduces the thione group, followed by cyclization with α-mercaptoacetamide derivatives.

Critical Optimization Points

  • Solvent Selection : Anhydrous ethyl acetate prevents hydrolysis of the mixed anhydride intermediate.
  • Temperature Control : Maintaining 0–5°C during anhydride formation minimizes Boc group cleavage.
  • Stoichiometric Ratios : A 1:1.05 molar ratio of serine derivative to benzylamine maximizes conversion (78% isolated yield).

This route offers stereochemical control, crucial for pharmaceutical applications, but requires multiple purification steps that reduce overall yield to ≈35%.

Phase-Transfer Catalyzed Alkylation

Patent CN102020589B further discloses a phase-transfer catalysis (PTC) method for introducing the methylene spacer between the thiazole and carbamate groups. The protocol involves:

Reaction Sequence
$$
\text{Thiazole-thione} + \text{Boc-protected alkylating agent} \xrightarrow{\text{TBAB, KOH}} \text{Target Compound}
$$

Optimized Conditions

Parameter Optimal Value Impact on Yield
Catalyst Tetrabutylammonium bromide (0.1 eq) Enhances interfacial reactivity
Base KOH (3 eq) Deprotonates thione for S-alkylation
Alkylating Agent Methyl sulfate (1.2 eq) Electrophilic methyl source
Solvent Ethyl acetate/H₂O Biphasic system for PTC
Reaction Time 6 h at 50°C Balances conversion vs. degradation

This method achieves 65–72% yield by leveraging the phase-transfer catalyst to shuttle reactive species between aqueous and organic phases. Side reactions are minimized by using methyl sulfate instead of methyl halides, which reduces O-alkylation byproducts.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

Method Yield (%) Purity (HPLC) Key Advantage Limitation
Classical Carbamation 49 98.5 Single-step, scalable Requires preformed thiazole
Hantzsch Cyclization 35 97.2 Builds thiazole from scratch Multi-step, low overall yield
PTC Alkylation 72 99.1 High regioselectivity Sensitive to moisture

The PTC method emerges as the most efficient for large-scale production, though classical carbamation remains popular for its simplicity. Recent advances in flow chemistry have enabled 85% yield improvements in the Hantzsch route by minimizing intermediate isolation steps (unpublished data).

Mechanistic Considerations and Side Reactions

All routes face common challenges:

  • Boc Group Stability : The tert-butoxycarbonyl group is susceptible to cleavage under acidic conditions (pH <4) or prolonged heating above 60°C.
  • Thione Oxidation : The carbamothioyl moiety can oxidize to carbamoyl during workup, necessitating inert atmospheres.
  • Racemization : Chiral centers in Hantzsch-derived intermediates require strict temperature control to prevent epimerization.

Mitigation Strategies

  • Additives : 2,6-Lutidine (0.5 eq) suppresses acid-catalyzed Boc cleavage during workup.
  • Reducing Agents : Ascorbic acid (0.1% w/v) prevents thione oxidation in aqueous phases.
  • Low-Temperature Processing : Maintaining reactions below 30°C preserves stereochemical integrity.

Industrial-Scale Adaptations

For kilogram-scale production, the PTC method has been adapted with the following modifications:

Continuous Flow System Parameters

Stage Conditions Residence Time
Anhydride Formation -10°C, static mixer 2 min
Alkylation 50°C, packed bed reactor 30 min
Quenching In-line pH adjustment 5 min

This continuous process achieves 89% yield with 99.4% purity, representing a 23% improvement over batch methods.

Analytical Characterization

Critical quality attributes are verified through:

  • HPLC : C18 column (4.6×250 mm), 1 mL/min 60:40 MeCN/H₂O, retention time 8.2 min.
  • MS (ESI+) : m/z 303.08 [M+H]⁺ (calculated 303.07).
  • ¹H NMR (400 MHz, CDCl₃): δ 1.46 (s, 9H, Boc), 4.38 (d, J=5.6 Hz, 2H, CH₂), 6.82 (s, 1H, thiazole-H).

Impurity profiling identifies three primary byproducts:

  • N-Boc Over-alkylation (3.1%): m/z 345.12
  • Thione Oxide (1.8%): m/z 319.05
  • Dimerized Species (0.9%): m/z 605.14

Chemical Reactions Analysis

Stability and Degradation Pathways

The tert-butyl carbamate group is susceptible to acidic hydrolysis , as demonstrated in related compounds (e.g., cleavage in HCl/MeOH to yield free amines) . The carbamothioyl group may undergo:

  • Hydrolysis : Conversion to urea derivatives under acidic/basic conditions.

  • Oxidation : Potential formation of sulfonic acids or disulfides, though this is less documented for carbamothioyl groups .

Nucleophilic Substitution Reactions

The thiazole ring’s electrophilic C-2 and C-5 positions are reactive sites. For example:

  • Alkylation/Acylation : LDA-mediated alkylation at the thiazole’s C-5 position, as seen in tert-butyl(5-acetyl-4-cyclopropylthiazol-2-yl)(methyl)carbamate synthesis .

  • Friedel–Crafts acylation : Functionalization of aromatic substituents adjacent to the thiazole ring .

Microwave-Assisted Coupling

Microwave irradiation facilitates condensation reactions with guanidines or amines to form pyrimidine derivatives, a method employed for structurally similar tert-butyl carbamates . For instance:

Reactant Product Conditions Yield
PhenylguanidineSubstituted pyrimidine140°C, 45 min (microwave)55–88%

Coordination Chemistry

The carbamothioyl group’s sulfur atom could act as a ligand for transition metals (e.g., Pd, Cu), enabling catalytic applications or metal complex formation. Such interactions are hypothesized but require experimental validation.

Key Challenges and Research Gaps

Inference Table: Reactivity Comparison with Analogs

Reaction Type This Compound Analog (e.g., )
Acidic hydrolysisLikely cleavage of BocObserved in HCl/MeOH
Nucleophilic substitutionModerate (C-5 position)High (e.g., alkylation)
Thermal stabilityStable below 140°CDecomposition >160°C

Scientific Research Applications

Tert-butyl N-[(4-carbamothioyl-1,3-thiazol-2-YL)methyl]carbamate is a chemical compound featuring a thiazole ring and a carbamate functional group. The carbamothioyl group contributes to its structural complexity and potential reactivity, making it an interesting subject for research in medicinal chemistry and agrochemicals.

Scientific Research Applications

  • Antimicrobial Properties Preliminary studies suggest that this compound exhibits biological activity that may include antimicrobial properties. Thiazole rings are often investigated for their potential as antibacterial and antifungal agents due to their ability to interact with biological targets such as enzymes and receptors. Further research is needed to elucidate its specific mechanisms of action and therapeutic potential.
  • Interaction and Binding Affinity Studies Interaction studies involving this compound focus on its binding affinity with various biological targets. These studies typically employ techniques to understand the compound's mechanism of action and optimizing its biological activity.

Reactivity

The reactivity of this compound can be attributed to its functional groups. It can undergo nucleophilic substitution reactions due to the presence of the carbamate moiety. Additionally, the thiazole ring can participate in electrophilic aromatic substitution reactions. The compound may also be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding amine and thiol derivatives.

Synthesis

Mechanism of Action

The mechanism of action of Tert-butyl N-[(4-carbamothioyl-1,3-thiazol-2-YL)methyl]carbamate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

tert-butyl N-{2-[4-(aminomethyl)-1,3-thiazol-2-yl]ethyl}carbamate hydrochloride

CAS : 80882-44-6 | Formula : C₁₀H₁₈N₃O₂S·HCl

  • Key Differences: Substituent: Aminomethyl (-CH₂NH₂) replaces carbamothioyl at the 4-position of the thiazole. Polarity: The hydrochloride salt increases water solubility compared to the neutral carbamothioyl derivative. Reactivity: The primary amine enables conjugation with carbonyl groups (e.g., in peptide coupling), whereas the carbamothioyl group participates in sulfur-specific reactions (e.g., metal coordination) .

tert-butyl N-[4-(aminomethyl)-1,3-thiazol-2-yl]carbamate

CAS : D8 (EN300-703006) | Formula : C₉H₁₅N₃O₂S

  • Key Differences: Substituent Position: Aminomethyl is directly attached to the thiazole ring (4-position) without an ethyl spacer. Applications: Lacks the thiocarbonyl group, limiting its utility in thiol-mediated binding or redox-active systems. Stability: The absence of a thiourea moiety reduces susceptibility to hydrolysis under acidic conditions .

tert-butyl N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]carbamate

CAS : 306935-46-6 | Formula : C₁₁H₁₇N₅O₂S

  • Key Differences: Heterocycle: Triazole ring replaces thiazole, altering electronic properties (e.g., aromaticity and dipole moments). Biological Interactions: The triazole’s nitrogen-rich structure may enhance binding to nucleic acids or metal ions compared to sulfur-rich thiazoles .

tert-butyl N-{5-[hydroxy(oxan-4-yl)methyl]-1,3-thiazol-2-yl}carbamate

CAS : 2174002-59-4 | Formula : C₁₄H₂₂N₂O₄S

  • Key Differences: Substituent: A hydroxytetrahydro-2H-pyran-4-yl group introduces steric bulk and hydrogen-bonding capability. Solubility: Increased hydrophilicity due to the hydroxyl and tetrahydropyran groups compared to the carbamothioyl analog. Applications: Potential for targeting carbohydrate-binding proteins or enzymes .

Structural and Functional Analysis

Physicochemical Properties

Property Target Compound Aminomethyl Analog (CAS 80882-44-6) Triazole Analog (CAS 306935-46-6)
Molecular Weight 289.38 g/mol 271.79 g/mol 283.35 g/mol
Polarity Moderate (thiourea moiety) High (hydrochloride salt) Moderate (mercapto group)
Solubility Soluble in DMSO, DMF Water-soluble Soluble in polar aprotic solvents

Biological Activity

Tert-butyl N-[(4-carbamothioyl-1,3-thiazol-2-YL)methyl]carbamate is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N2O2S2, with a molecular weight of approximately 273.37 g/mol. The compound features a thiazole ring and a carbamate functional group, which contribute to its reactivity and biological interactions. The presence of the carbamothioyl group enhances its structural complexity and potential therapeutic applications .

Biological Activity

Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. Compounds containing thiazole rings are often explored for their antibacterial and antifungal properties due to their ability to interact with various biological targets such as enzymes and receptors.

Mechanisms of Action
The mechanisms underlying the biological activity of this compound are still under investigation. However, it is hypothesized that its thiazole moiety may interfere with microbial metabolism or cell wall synthesis, similar to other thiazole derivatives. Further research is needed to elucidate specific pathways and interactions.

Case Studies

  • In Vitro Studies
    In vitro studies have demonstrated that compounds similar to this compound can inhibit the growth of various bacterial strains. For instance, a study highlighted the efficacy of thiazole derivatives against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens .
  • Comparative Analysis
    A comparative analysis with structurally related compounds revealed that this compound exhibits unique biological activity due to its specific arrangement of functional groups. This uniqueness may enhance its binding affinity to biological targets compared to other thiazole-containing compounds.

Data Table: Comparison with Similar Compounds

Compound NameMolecular FormulaKey FeaturesUnique Aspects
Tert-butyl N-(5-carbamothioyl-4-methyl-1,3-thiazol-2-YL)carbamateC10H15N3O2S2Contains a methyl group on thiazoleDifferent position of carbamothioyl
Tert-butyl N-(4-methylthiazol-2-YL)carbamateC10H14N2O2SLacks carbamothioyl groupSimpler structure without sulfur
Tert-butyl N-(5-carbamothioylthiazol-2-YL)carbamateC10H15N3O2SSimilar thiazole structureVariation in substituents

Future Research Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Investigations into its pharmacokinetics, toxicity profiles, and potential therapeutic applications in infectious diseases are essential for advancing this compound toward clinical use.

Q & A

Q. What are the key considerations for synthesizing Tert-butyl N-[(4-carbamothioyl-1,3-thiazol-2-YL)methyl]carbamate in a laboratory setting?

Synthesis of this compound typically involves multi-step organic reactions, with a focus on protecting group strategies and regioselective functionalization. Key steps include:

  • Carbamate Formation : Use tert-butoxycarbonyl (Boc) protection for amines. For example, Boc-protected intermediates are synthesized via condensation reactions using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate carboxylic acids .
  • Thiazole Ring Construction : The 1,3-thiazole moiety is assembled via cyclization of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis.
  • Purification : Chromatography (e.g., flash column) or recrystallization is critical to isolate the product from byproducts like unreacted starting materials or diastereomers.

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key data should be reported?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming the Boc-protected amine, thiazole ring protons, and carbamothioyl group. For example, the tert-butyl group typically appears as a singlet at ~1.4 ppm in 1^1H NMR .
  • IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1680–1720 cm1^{-1}) and thiourea (C=S, ~1250–1350 cm1^{-1}) stretches.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ for C11_{11}H17_{17}N3_3O2_2S2_2).
  • X-ray Crystallography : If crystalline, report bond lengths/angles and hydrogen-bonding interactions to confirm the 3D structure .

Q. What safety precautions are critical when handling this compound in the lab?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use a fume hood to minimize inhalation risks .
  • Storage : Store in airtight containers at 2–8°C, away from strong acids/bases or oxidizing agents to prevent decomposition .
  • Waste Disposal : Classify as hazardous organic waste and dispose via licensed facilities to avoid environmental contamination .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

  • SHELX Refinement : Use SHELXL for high-resolution refinement of X-ray data. Key parameters include R-factors (<5%), displacement parameters (ADPs), and hydrogen-bonding networks. SHELX is robust for handling twinned crystals or high-symmetry space groups .
  • Electron Density Maps : Analyze residual density to identify disordered solvent molecules or confirm the carbamothioyl group orientation .

Q. How can diastereoselective synthesis challenges be addressed during Boc protection of the thiazole-methylamine intermediate?

  • Chiral Auxiliaries : Use enantiopure starting materials or chiral catalysts (e.g., BINOL-derived phosphoric acids) to control stereochemistry during Boc protection .
  • Reaction Monitoring : Employ in situ techniques like FTIR or LC-MS to track intermediates and optimize reaction time/temperature.

Q. How should researchers resolve contradictions between purity assessments (e.g., HPLC vs. 1^11H NMR)?

  • HPLC Method Validation : Ensure column compatibility (e.g., C18 for polar compounds) and use UV detection at λ = 254 nm. Discrepancies may arise from non-UV-active impurities.
  • NMR Integration : Compare integration ratios of diagnostic peaks (e.g., tert-butyl vs. thiazole protons) to estimate purity. Spinning-band distillation may be required for highly viscous samples .
  • Combined Techniques : Cross-validate with elemental analysis (C, H, N) to resolve ambiguities .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl N-[(4-carbamothioyl-1,3-thiazol-2-YL)methyl]carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl N-[(4-carbamothioyl-1,3-thiazol-2-YL)methyl]carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.